Home > Products > Screening Compounds P12043 > 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione - 476482-22-1

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Catalog Number: EVT-2681795
CAS Number: 476482-22-1
Molecular Formula: C13H13BrN6O2S
Molecular Weight: 397.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Purine derivatives
  • IUPAC Name: 8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
  • CAS Number: 10381-75-6
Synthesis Analysis

The synthesis of 8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione typically involves multiple steps that include the formation of the purine core followed by functionalization at specific positions.

Methods

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives.
  2. Bromination: The introduction of the bromine atom at the 8-position is achieved through electrophilic bromination.
  3. Alkylation: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
  4. Sulfanylethyl Group Introduction: The 2-pyrimidin-2-ylsulfanylethyl group is typically added through a nucleophilic substitution reaction involving a sulfide precursor.

Technical Details

The reactions are generally carried out under controlled conditions to optimize yield and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of 8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can be represented by its chemical formula C13H14BrN4O2SC_{13}H_{14}BrN_{4}O_{2}S.

Structure Data

  • Molecular Weight: Approximately 328.24 g/mol
  • Structural Features:
    • A purine ring system with two carbonyl groups at positions 2 and 6.
    • A bromine substituent at position 8.
    • A dimethyl group at position 1 and a sulfanylethyl group attached to a pyrimidine ring at position 7.
Chemical Reactions Analysis

The compound exhibits reactivity characteristic of purines, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.

Reactions

  1. Nucleophilic Substitution: The sulfanylethyl group can participate in further reactions to form more complex molecules.
  2. Electrophilic Reactions: The bromine atom can undergo substitution reactions under appropriate conditions.

Technical Details

Reactions involving this compound require careful control of conditions such as temperature and solvent choice to avoid side reactions and ensure selectivity.

Mechanism of Action

The mechanism of action for 8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is primarily related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Process

  1. Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases, which play critical roles in signal transduction.
  2. Cellular Effects: By modulating these pathways, the compound could potentially affect cell proliferation, differentiation, or apoptosis.

Data

Studies have indicated that derivatives of purines can exhibit significant biological activity, including anti-cancer properties .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of this compound is essential for its application in research and pharmaceuticals.

Physical Properties

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling due to potential reactivity with nucleophiles .
Applications

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione has several scientific applications:

  1. Drug Development: Utilized as a lead compound for developing new therapeutic agents targeting various diseases including cancer and metabolic disorders.
  2. Biochemical Research: Employed in studies investigating purine metabolism and signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic compounds .
Introduction to Purine-Based Pharmacophores

Nomenclature and Structural Classification of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions:

  • Parent heterocycle: 3,7-Dihydro-1H-purine-2,6-dione (xanthine), establishing the bicyclic 5,6-membered ring system with nitrogen atoms at positions 1, 3, 7, and 9.
  • C8 substituent: Bromo, denoting a halogen atom at carbon 8.
  • N1/N3 substituents: Methyl groups at nitrogen atoms 1 and 3.
  • N7 substituent: 2-(Pyrimidin-2-ylsulfanyl)ethyl, comprising a sulfur-linked ethyl tether terminating in a pyrimidine ring.

Table 1: Structural Components and Nomenclature

PositionSubstituentChemical Role
N1MethylBlocks metabolism, enhances lipophilicity
N3MethylSteric hindrance, modulates electron distribution
C8BromoElectron withdrawal, alters reactivity
N72-(Pyrimidin-2-ylsulfanyl)ethylPharmacophore tether, hydrogen-bond acceptor

This structure classifies as an 8-bromoxanthine derivative with N7-alkyl and C8-halo modifications, placing it within a broader family of purine analogs like 8-bromo-1,3-dimethyl-7-(2-phenylethyl)xanthine [3] and 8-bromo-7-(but-2-ynyl)-3-methylxanthine [5] [6]. The pyrimidin-2-ylsulfanyl moiety distinguishes it via a heteroaromatic group capable of π-stacking or targeted binding.

Historical Evolution of Modified Purine Scaffolds in Medicinal Chemistry

The development of purine-based therapeutics evolved through key stages:

  • Natural Product Inspiration (Pre-1980s): Early work focused on endogenous purines (e.g., caffeine, theophylline). Methylxanthines demonstrated adenosine receptor antagonism but lacked selectivity.
  • Halogenation Era (1980s–1990s): Introducing halogens at C8, as in 8-bromo-3,7-dihydro-3-methyl-7-(1-methylethyl)-1H-purine-2,6-dione (CAS 123980-53-0) [4], enhanced metabolic stability and altered electronic properties. Bromine’s size and polarizability fine-tuned receptor affinity.
  • N7-Alkyl Diversification (1990s–2000s): N7 alkylation prevented unwanted metabolism while enabling chain elongation. Examples include 8-bromo-1,3-dimethyl-7-(2-phenylethyl)xanthine [3] and 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine [5] [6]. The latter’s alkyne tether enabled "click chemistry" for bioconjugation.
  • Hybrid Pharmacophores (2010s–Present): Integration of auxiliary heterocycles, exemplified by the pyrimidin-2-ylsulfanyl group in the subject compound, aimed at multi-target engagement or enhanced selectivity.

Table 2: Key Milestones in Purine Derivative Development

TimeframeInnovationExample CompoundImpact
1980sC8 Halogenation8-BromotheophyllineImproved receptor binding affinity
1990sN7 Alkyl Chains8-Bromo-7-(2-phenylethyl)xanthine [3]Enhanced selectivity and pharmacokinetics
2000sFunctionalized Tethers8-Bromo-7-(but-2-ynyl)-3-methylxanthine [6]Enabled modular conjugation strategies
2010sBivalent LigandsSubject compound (pyrimidinylsulfanylethyl tether)Targeted protein-protein interfaces

Rationale for Functionalization at the 7- and 8-Positions in Purine Derivatives

Electronic and Steric Effects at C8

  • Bromine as an Electron-Withdrawing Group: Reduces electron density at C8, increasing susceptibility to nucleophilic substitution. This facilitates vulnera (selective displacement) in Suzuki coupling or amination reactions to generate aryl/amino derivatives [5].
  • Steric Blocking: The bulky bromine atom shields C8 from undesired oxidation or reduction, improving in vitro stability. In 8-bromo-7-(but-2-ynyl)-3-methylxanthine, bromination increased melting point (285°C) and crystallinity [6], indicating enhanced molecular rigidity.

N7 Alkylation for Pharmacophore Engineering

  • Metabolic Stabilization: N7 alkylation prevents demethylation or ring cleavage, a liability in unsubstituted xanthines. For instance, 8-bromo-7-(2-butynyl)-3-methylxanthine exhibited >98% purity and stability at room temperature [5].
  • Tethering Auxiliary Moieties: The 2-(pyrimidin-2-ylsulfanyl)ethyl chain exemplifies rational design for:
  • Targeted Delivery: The pyrimidine ring acts as a hydrogen-bond acceptor for kinase or protease binding.
  • Conformational Flexibility: Ethyl spacers balance rigidity and rotational freedom for optimal pharmacophore positioning.

Table 3: Impact of Substituents on Purine Properties

ModificationRoleExemplar CompoundObserved Effect
C8-BromoElectron withdrawal8-Bromo-7-(but-2-ynyl)-3-methylxanthine [6]Increased melting point (285°C), altered reactivity
N7-AlkylMetabolic protection8-Bromo-1,3-dimethyl-7-(2-phenylethyl)xanthine [3]Enhanced plasma stability
N7-Heteroaryl TetherTargeted bindingSubject compound (pyrimidinylsulfanylethyl)Enables dual-domain protein engagement

The synergy between C8 bromination and N7 alkylation creates a "push-pull" electronic profile, while the pyrimidinylsulfanyl extension transforms the purine core into a bivalent ligand scaffold capable of interacting with complex biological targets. This design philosophy underpins contemporary drug discovery efforts leveraging purine chemistry.

Properties

CAS Number

476482-22-1

Product Name

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

IUPAC Name

8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Molecular Formula

C13H13BrN6O2S

Molecular Weight

397.25 g/mol

InChI

InChI=1S/C13H13BrN6O2S/c1-18-9-8(10(21)19(2)13(18)22)20(11(14)17-9)6-7-23-12-15-4-3-5-16-12/h3-5H,6-7H2,1-2H3

InChI Key

FMCLRLBGHRLAME-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

Solubility

not available

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.